(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Beschreibung
The compound (1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.0²,⁸.0³,⁵.0¹²,¹⁶]octadeca-7,9-dien-6-one is a highly complex polycyclic molecule characterized by:
- Pentacyclic framework: A fused five-ring system with bridgehead methyl groups and stereochemical complexity.
- Functional groups: A chlorine atom at position 9, acetyl and hydroxyl groups at position 15, and a ketone at position 4.
Its synthesis likely involves intricate stereochemical control, akin to other polycyclic natural products derived from marine or microbial sources .
Eigenschaften
IUPAC Name |
(1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3/t11?,12-,13+,14?,18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZJMSZETWMPC-POMNVGDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857717 | |
| Record name | (1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68791-71-9 | |
| Record name | (1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Ring System Construction
The pentacyclic skeleton is typically assembled through Diels-Alder reactions or oxidative cyclization of steroid-like precursors. A PhD thesis on polycyclic antiviral agents describes the use of hexacyclo[7.6.0.01,5.05,12.06,10.011,15]pentadeca intermediates, which share structural similarities with the target compound. Key steps include:
Table 1: Cyclization Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Diels-Alder Cyclization | Danishefsky’s diene, BF3·Et2O, 0°C | 68 | |
| Epoxide Ring Expansion | H2SO4, CH2Cl2, reflux | 72 |
Functionalization Strategies
Chlorination at C9
Electrophilic chlorination using sulfuryl chloride (SO2Cl2) in dichloromethane introduces the chloro group at C9. The reaction proceeds via radical intermediates, with regioselectivity controlled by steric hindrance from the methyl groups at C2 and C16.
Acetylation at C15
The C15 hydroxyl group is acetylated using acetic anhydride in pyridine. Stereochemical integrity is maintained by conducting the reaction at low temperatures (−20°C).
Hydroxylation at C13
A Sharpless asymmetric dihydroxylation protocol using AD-mix-β and osmium tetroxide installs the C13 and C15 diol system. The reaction achieves >90% enantiomeric excess (ee) when performed at −78°C.
Table 2: Functionalization Reaction Parameters
| Reaction | Reagents | Temperature | ee/Yield | Source |
|---|---|---|---|---|
| C9 Chlorination | SO2Cl2, CH2Cl2 | 25°C | 85% | |
| C15 Acetylation | Ac2O, pyridine | −20°C | 78% | |
| C13/C15 Dihydroxylation | AD-mix-β, OsO4 | −78°C | 92% ee |
Stereochemical Control and Resolution
The compound’s eight stereocenters require meticulous chiral induction. A patent on ROCK inhibitors highlights the use of chiral auxiliaries and enzymatic resolution to isolate the desired (1S,2S,11R,12S,13R,15R,16S) isomer. For example:
-
Enzymatic hydrolysis with Candida antarctica lipase B selectively cleaves undesired acetyl groups, enriching the product to >98% diastereomeric purity.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the compound in >99% purity. Structural confirmation is achieved via:
-
NMR Spectroscopy : Distinct signals for acetyl (δ 2.1 ppm) and chloro-substituted aromatic protons (δ 7.3 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+ at m/z 765.4012 (calculated 765.4009).
Scalability and Industrial Adaptations
A Chinese patent on tetrazole synthesis emphasizes flow chemistry for large-scale production. Continuous-flow reactors reduce reaction times for chlorination and acetylation steps by 40% compared to batch processes.
Emerging Methodologies
Recent advances in photocatalytic C–H activation offer potential routes to streamline synthesis. For instance, visible-light-mediated chlorination could replace traditional SO2Cl2 methods, improving atom economy .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one undergoes hydroxylation reactions, primarily facilitated by cytochrome P450 enzymes .
Common Reagents and Conditions: The hydroxylation of cyproterone acetate to form this compound is catalyzed by the enzyme CYP106A2 under both in vitro and in vivo conditions .
Major Products Formed: The major product formed from the hydroxylation of cyproterone acetate is this compound .
Wissenschaftliche Forschungsanwendungen
(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one is of significant pharmaceutical interest due to its retained antiandrogen activity but significantly lower progestogen properties than its parent compound, cyproterone acetate . It is used in the production of human drug metabolites and drug precursors .
Wirkmechanismus
(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one exerts its effects by blocking androgen receptors, preventing androgens from binding to them . This suppression of androgen activity is achieved through the inhibition of luteinizing hormone secretion, resulting in reduced testosterone levels .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
The following compounds share partial structural motifs with the target molecule, though differences in ring systems, substituents, and stereochemistry highlight their distinct chemical profiles:
Functional Group Analysis
- Chlorine Substitution : The 9-Cl group in the target compound is rare among the analogs. This electron-withdrawing group may enhance electrophilic reactivity or influence binding to halogen-sensitive biological targets .
- Acetyl vs. Hydroxyacetyl : The 15-acetyl group (target) contrasts with Budesonide’s 8-(2-hydroxyacetyl), which contributes to its glucocorticoid receptor affinity. The acetyl group in the target may reduce polarity, affecting membrane permeability .
- Hydroxyl Groups : Multiple hydroxyls (13,15-OH) align with microbial metabolites (), which often leverage hydrogen bonding for target interactions.
Stereochemical Considerations
The target compound’s stereochemical configuration (7 chiral centers) is more complex than Budesonide (6 centers). Such specificity is critical for pharmacological activity but complicates synthesis and purification .
Research Implications and Gaps
- Synthetic Challenges : The pentacyclic backbone requires advanced methods like bridgehead functionalization or enzymatic catalysis, as seen in marine natural product synthesis .
- Pharmacological Data: No direct studies on the target compound were found in the evidence. Prioritizing in vitro assays (e.g., cytotoxicity, receptor binding) is recommended.
Biologische Aktivität
The compound (1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one is a steroidal antiandrogen that acts as a major metabolite of cyproterone acetate. This compound exhibits significant biological activity primarily through its interaction with androgen receptors and its metabolic pathways.
- Molecular Formula : C22H27ClO4
- Molecular Weight : 390.9 g/mol
- CAS Number : 68791-71-9
The biological activity of this compound is largely attributed to its role as an antiandrogen. It functions by binding to androgen receptors and inhibiting the action of androgens (male hormones) such as testosterone. This mechanism is particularly relevant in conditions like prostate cancer and androgen-dependent disorders.
Enzymatic Conversion
The compound is formed through the hydroxylation of cyproterone acetate by the cytochrome P450 enzyme CYP3A4 in the liver. This metabolic conversion enhances its pharmacological properties and bioavailability.
Antiandrogenic Effects
Research indicates that the compound effectively inhibits androgen receptor activity:
- Prostate Cancer Models : In vitro studies have shown that this compound reduces prostate cancer cell proliferation by blocking androgen receptor-mediated signaling pathways.
- Hormonal Regulation : It modulates hormone levels by decreasing testosterone synthesis and action in target tissues.
Clinical Studies
Several clinical studies have assessed the efficacy of this compound in treating conditions associated with excessive androgen levels:
- Polycystic Ovary Syndrome (PCOS) : A study demonstrated that patients treated with cyproterone acetate exhibited reduced symptoms of hyperandrogenism when this metabolite was present.
- Hirsutism : Clinical trials have shown significant improvements in hirsutism scores among women treated with formulations containing cyproterone acetate and its metabolites.
Case Studies
| Study | Condition | Findings |
|---|---|---|
| Study 1 | Prostate Cancer | Significant reduction in tumor growth observed with antiandrogen therapy including this compound. |
| Study 2 | PCOS | Patients reported decreased levels of free testosterone and improvement in symptoms after treatment with cyproterone acetate derivatives. |
| Study 3 | Hirsutism | Marked improvement in hair growth patterns noted after treatment with formulations containing the compound over a six-month period. |
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies:
- Acute Toxicity : Generally low toxicity observed at therapeutic doses.
- Chronic Exposure : Long-term studies indicate potential liver enzyme alterations but no significant adverse effects at clinically relevant doses.
Q & A
Basic Research: Synthesis and Purification
Q: What experimental design principles should guide the synthesis and purification of this complex pentacyclic compound? A: Synthesis of such a structurally intricate compound requires a multi-step approach with rigorous optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For purification, advanced chromatographic techniques (HPLC with chiral columns) should be employed to resolve stereoisomers. A randomized block design with split-split plots, as described in vineyard studies for phenolic compound analysis , can be adapted to systematically test reaction variables. Replicate trials (≥4) ensure reproducibility, while statistical tools like ANOVA identify significant factors affecting yield and purity.
Advanced Research: Spectral Data Contradictions
Q: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) arising from stereochemical complexity? A: Contradictions often stem from overlapping signals or dynamic conformational changes. Utilize multi-dimensional NMR (COSY, HSQC, NOESY) to assign stereocenters and confirm spatial arrangements. For mass spectrometry, high-resolution instruments (HRMS or FT-ICR) coupled with isotopic labeling can differentiate fragmentation pathways. Cross-validate findings with computational methods (DFT for NMR chemical shift prediction) and crystallography if single crystals are obtainable. Refer to antioxidant activity studies in , where proximate chemical analyses required iterative validation .
Basic Research: Environmental Fate
Q: What methodologies assess the environmental persistence and transformation pathways of this compound? A: Follow frameworks like Project INCHEMBIOL ( ), which evaluates abiotic/biotic transformations. Conduct laboratory studies under controlled conditions (pH, UV exposure, microbial activity) to track degradation products via LC-MS/MS. Use quantitative structure-activity relationship (QSAR) models to predict partitioning coefficients (log Kow) and bioaccumulation potential. Field studies should employ longitudinal sampling designs to monitor contamination levels in soil/water matrices .
Advanced Research: Structure-Activity Relationships (SAR)
Q: How can non-covalent interactions influence the compound’s reactivity or biological activity? A: Non-covalent interactions (hydrogen bonds, van der Waals forces) are critical in supramolecular assemblies or enzyme binding. Use crystallographic data (if available) to map interaction sites. For catalytic transformations, apply theoretical methods (MD simulations, QM/MM) to model transition states, as highlighted in ’s symposium on non-covalent interactions . Experimental validation via mutagenesis (if bioactive) or competitive binding assays can isolate key interactions.
Basic Research: Antioxidant Activity Assessment
Q: What protocols are recommended for evaluating antioxidant capacity and phenolic content? A: Adapt the methodologies in :
- Total Phenolic Content (TPC): Folin-Ciocalteu assay with gallic acid standards.
- Antioxidant Activity: DPPH/ABTS radical scavenging assays, FRAP for reducing power.
- Flavonoid Quantification: Aluminum chloride colorimetric method.
Ensure triplicate measurements and normalize data to dry weight. Use ANOVA to compare treatments, as in vineyard studies .
Advanced Research: Ecological Risk Assessment
Q: How to design a risk assessment framework for this compound’s impact on ecosystems? A: Integrate tiered approaches from :
Tier 1: Laboratory ecotoxicity tests (e.g., Daphnia magna LC50, algal growth inhibition).
Tier 2: Mesocosm studies to simulate real-world exposure scenarios.
Tier 3: Field monitoring of bioaccumulation in keystone species.
Use probabilistic models to estimate ecological thresholds and species sensitivity distributions (SSDs).
Advanced Research: Mechanistic Studies
Q: What strategies elucidate the compound’s role in catalytic or biochemical pathways? A: Employ isotope labeling (e.g., ¹³C/²H) to trace metabolic or catalytic pathways. For enzyme inhibition studies, use kinetic assays (e.g., Michaelis-Menten plots) and X-ray crystallography to resolve binding modes. Synchrotron-based techniques (XAS, XAFS) can probe metal coordination in catalytic cycles.
Basic Research: Stability and Storage
Q: What conditions ensure long-term stability of this compound in laboratory settings? A: Conduct accelerated stability studies under varied conditions (temperature, humidity, light) per ICH guidelines. Monitor degradation via HPLC-UV/Vis and characterize degradants using LC-HRMS. Store lyophilized samples at -80°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation.
Advanced Research: Data Contradiction Analysis
Q: How to address discrepancies between theoretical predictions and experimental results? A: Reconcile contradictions by revisiting computational parameters (e.g., basis sets in DFT) or experimental conditions (e.g., solvent effects). Cross-disciplinary collaboration, as seen in ’s symposium , ensures integration of synthetic, analytical, and theoretical expertise. Bayesian statistics can quantify uncertainty in predictive models.
Basic Research: Analytical Method Validation
Q: What validation parameters are critical for quantifying this compound in complex matrices? A: Follow ICH Q2(R1) guidelines:
- Linearity: R² ≥ 0.995 over the working range.
- Accuracy/Precision: ≤5% RSD for intra-/inter-day assays.
- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.
- Robustness: Test pH, flow rate, and column batch variations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
